(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid
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Overview
Description
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid is a synthetic organic compound that features a thiazolidine ring fused to a benzoic acid moiety
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties could make it useful in applications such as coatings, adhesives, or polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid typically involves the condensation of a thiazolidine derivative with a benzoic acid derivative under specific reaction conditions. Common reagents used in the synthesis may include thionyl chloride, acetic anhydride, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid may include other thiazolidine derivatives and benzoic acid derivatives. Examples include:
- Thiazolidine-2,4-dione
- 4-(2,4-dioxothiazolidin-5-ylidene)benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazolidine and benzoic acid moieties. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKDEAFRQCTBN-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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